Piperazin-1-yl-pyrrolidin-1-yl-methanone
Overview
Description
Piperazin-1-yl-pyrrolidin-1-yl-methanone is a chemical compound with the molecular formula C₉H₁₇N₃O It is known for its unique structure, which includes both piperazine and pyrrolidine rings
Mechanism of Action
Mode of Action
A related compound, phenyl(piperazin-1-yl)methanone, has been identified as an inhibitor of monoacylglycerol lipase (magl) . This suggests that Piperazin-1-yl-pyrrolidin-1-yl-methanone may interact with similar targets and induce changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability. Additionally, proper ventilation can remove or dilute air contaminants, potentially influencing the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes and proteins
Cellular Effects
It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins and may influence its own localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazin-1-yl-pyrrolidin-1-yl-methanone typically involves the reaction of piperazine with pyrrolidine in the presence of a suitable carbonyl source. One common method involves the use of methanone as the carbonyl source. The reaction is usually carried out under controlled conditions, such as ambient temperature and pressure, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize production efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
Piperazin-1-yl-pyrrolidin-1-yl-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine or pyrrolidine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Piperazin-1-yl-pyrrolidin-1-yl-methanone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl: Known for its potential as an α-amylase inhibitor.
Phenyl(piperazin-1-yl)methanone: Studied for its role in inhibiting monoacylglycerol lipase, an enzyme involved in cancer progression.
Uniqueness
Piperazin-1-yl-pyrrolidin-1-yl-methanone is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to interact with a broader range of molecular targets compared to compounds with a single ring structure .
Properties
IUPAC Name |
piperazin-1-yl(pyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-9(11-5-1-2-6-11)12-7-3-10-4-8-12/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKELOMQESZMHBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375162 | |
Record name | Piperazin-1-yl-pyrrolidin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73331-93-8 | |
Record name | Piperazin-1-yl-pyrrolidin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73331-93-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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